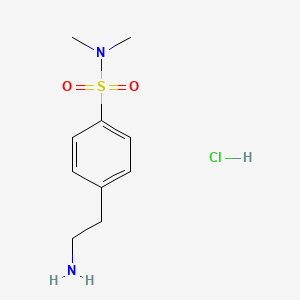

4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride is a chemical compound known for its diverse applications in scientific research. It is a water-soluble, irreversible inhibitor of serine proteases, which include enzymes like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . This compound is often used in biochemical studies to prevent protein degradation during purification processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride typically involves the reaction of 4-(2-aminoethyl)benzenesulfonyl fluoride with dimethylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a hydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity. The final product is often subjected to crystallization and drying to obtain a stable, pure compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium azide or thiols are commonly employed.

Major Products

Oxidation: Sulfonic acids.

Reduction: Primary and secondary amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride is widely used in scientific research due to its ability to inhibit serine proteases. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.

Biology: Employed in cell culture studies to prevent protein degradation and to study enzyme kinetics.

Medicine: Investigated for its potential therapeutic applications in treating diseases involving protease activity, such as cancer and inflammatory conditions.

Industry: Utilized in the production of pharmaceuticals and as a stabilizer in various biochemical assays

Mechanism of Action

The compound exerts its effects by covalently modifying the hydroxyl group of serine residues in the active site of serine proteases. This modification leads to the irreversible inhibition of the enzyme, preventing it from catalyzing the hydrolysis of peptide bonds. The specificity of this compound is similar to that of other serine protease inhibitors, but it is more stable at low pH values .

Comparison with Similar Compounds

Similar Compounds

4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride: Another serine protease inhibitor with similar applications but different stability profiles.

Phenylmethylsulfonyl fluoride (PMSF): A widely used serine protease inhibitor but less stable in aqueous solutions compared to 4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride.

Uniqueness

This compound is unique due to its high stability in aqueous solutions and its ability to inhibit a broad range of serine proteases. This makes it a valuable tool in biochemical research and industrial applications .

Biological Activity

4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride, commonly referred to as a sulfonamide compound, has garnered attention for its diverse biological activities, particularly as an enzyme inhibitor and potential therapeutic agent. This article delves into the compound's biological mechanisms, research findings, and implications for medicinal chemistry.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its ability to mimic para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. This structural similarity allows it to exert antimicrobial effects by inhibiting these enzymes. The aminoethyl side chain enhances its interaction with biological targets, contributing to its biological activity.

The primary mechanism of action for this compound involves:

- Inhibition of Carbonic Anhydrase : This enzyme is crucial for maintaining acid-base balance in biological systems. The compound's interaction with carbonic anhydrase can lead to alterations in cellular pH and influence various physiological processes .

- Antibacterial Properties : Similar to other sulfonamides, it may exhibit antibacterial effects by interfering with bacterial folate synthesis pathways .

Enzyme Inhibition

Research indicates that this compound acts as an effective inhibitor of carbonic anhydrase, which is essential for bicarbonate transport and pH homeostasis within cells. This inhibition can lead to significant physiological changes, including alterations in cellular metabolism and potential therapeutic applications in conditions like glaucoma or metabolic acidosis .

Anticancer Activity

In vitro studies have demonstrated the compound's potential anticancer properties. For example, it was evaluated alongside other sulfonamides in cell culture assays where it exhibited cytotoxic effects against various cancer cell lines. The compound's IC50 values were determined through MTT assays, indicating the concentration required to inhibit cell growth by 50% .

Study on Anticancer Activity

A study published in MDPI evaluated various EA-sulfonamides, including this compound, against cancer cell lines. The results showed that the compound exhibited significant cytotoxicity with varying degrees of effectiveness across different cell types .

Anticonvulsant Activity

Another investigation explored the anticonvulsant properties of related sulfonamide compounds. While specific data on this compound was limited, structural analogs demonstrated effectiveness in animal models, suggesting potential avenues for further research into its anticonvulsant properties .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Amino-N,N-dimethylbenzene-1-sulfonamide | Contains an amino group but lacks the aminoethyl chain | More potent against certain bacterial strains |

| 4-(2-aminoethyl)benzenesulfonamide | Similar sulfonamide structure without N,N-dimethyl | Different pharmacokinetic properties |

| 4-(2-aminoethyl)-N-cyclopropylbenzene-1-sulfonamide | Includes a cyclopropyl group instead of dimethyl | Potentially different biological activity profiles |

This comparison highlights how slight modifications in chemical structure can lead to variations in biological activity and therapeutic potential.

Properties

Molecular Formula |

C10H17ClN2O2S |

|---|---|

Molecular Weight |

264.77 g/mol |

IUPAC Name |

4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide;hydrochloride |

InChI |

InChI=1S/C10H16N2O2S.ClH/c1-12(2)15(13,14)10-5-3-9(4-6-10)7-8-11;/h3-6H,7-8,11H2,1-2H3;1H |

InChI Key |

OOCJHLKGPRQFML-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)CCN.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.